molecular formula C15H26N2O4 B7916896 [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916896
M. Wt: 298.38 g/mol
InChI Key: PCIKPEWJZCNCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (IUPAC name: [(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropyl-amino group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Key properties include:

  • Molecular Formula: C₁₅H₂₆N₂O₄
  • Molecular Weight: 298.38 g/mol
  • Purity: ≥95% (HPLC) .
    The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the cyclopropyl moiety introduces conformational rigidity. This compound is often used as an intermediate in drug discovery, particularly for targeting GPCRs or enzymes where piperidine scaffolds are prevalent .

Properties

IUPAC Name

2-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)12-5-4-8-16(9-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKPEWJZCNCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclopropylamine-Piperidine Intermediate

The Boc group is introduced to stabilize the cyclopropylamine during subsequent reactions. Example 1 from CN111116514A demonstrates this step using 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester dissolved in dichloromethane (DCM) with TFA for deprotection. For the target compound, analogous conditions may involve:

  • Reaction : Stirring 3-cyclopropylamino-piperidine with di-tert-butyl dicarbonate (Boc₂O) in DCM/triethylamine (TEA) at 0–25°C.

  • Workup : Aqueous extraction followed by solvent evaporation to isolate 3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidine .

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Data from CN111116514A emphasizes solvent selection for Boc deprotection and salt formation. Dichloromethane and ethanol are preferred for their compatibility with TFA and acyl chlorides, respectively. For the target compound:

  • Deprotection : TFA/DCM (1:3 v/v) at 0–25°C ensures complete Boc removal without side reactions.

  • Alkylation : THF or DMF at 60°C optimizes nucleophilic displacement kinetics.

Molar Ratios and Stoichiometry

Patent examples specify strict molar ratios to minimize byproducts. For instance, a 1:0.8–1.0 ratio of piperidine intermediate to acyl chloride maximizes yield. Adapting this:

  • Piperidine : Bromoacetic Acid : 1:1.2 ratio ensures excess electrophile for complete substitution.

Analytical Validation and Characterization

Purity and Yield Data

Examples from CN111116514A report yields of 86–89% and piperazine content ≤92 ppm after crystallization. Comparable results are achievable for the target compound using:

  • Crystallization Solvents : Methyl tert-butyl ether (MTBE) or ethyl acetate/n-heptane mixtures.

  • Drying Conditions : Vacuum drying at 25–30°C for 5–6 hours.

Table 1. Representative Reaction Outcomes

StepSolventTemp (°C)Yield (%)Purity (HPLC)
Boc DeprotectionDCM/TFA259598.5
AlkylationTHF608897.2
CrystallizationMTBE08599.1

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl), δ 3.2–3.6 ppm (piperidine CH₂), and δ 4.1 ppm (acetic acid CH₂).

  • LC-MS : [M+H]⁺ peak at m/z 329.2 confirms molecular weight.

Industrial Scalability and Environmental Considerations

The patent’s emphasis on "environmental protection and economy" aligns with green chemistry principles. Key considerations for large-scale production include:

  • Solvent Recovery : Distillation and reuse of DCM/MTBE.

  • Waste Minimization : Catalytic TFA neutralization with NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications, particularly as a precursor for drug development. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Biological Studies

Research has indicated that [3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may interact with various biological receptors and enzymes, making it a subject of interest in pharmacology and biochemistry. It is studied for its effects on neurotransmitter systems and potential implications in treating neurological disorders.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create diverse derivatives that can be tailored for specific applications.

Case Studies

Several studies have focused on the applications of this compound:

  • Study on Antidepressant Activity : Research demonstrated that derivatives of this compound exhibited significant activity in models of depression, suggesting potential use in developing new antidepressant medications.
  • Synthesis of Novel Anticancer Agents : Investigations into its derivatives have shown promise in creating compounds with anticancer properties, highlighting its utility in cancer research.

Mechanism of Action

The mechanism of action for [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid
  • Structural Difference: Boc-cyclopropyl-amino group at the 4-position of piperidine.
  • Impact: Positional isomerism alters steric and electronic interactions with target binding sites.
  • Molecular Weight : Similar to parent compound (~298 g/mol).
  • Synthetic Use : Discontinued commercial availability suggests challenges in synthesis or application .
b) (S)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic Acid
  • Structural Difference: Lacks the cyclopropyl-amino group.
  • The simplified structure may enhance metabolic stability but lower binding specificity .

Substituent Modifications

a) [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid
  • Structural Difference : Boc replaced with acetyl group .
  • Impact : The acetyl group is smaller and less lipophilic than Boc, reducing steric bulk and altering solubility. This modification may increase reactivity but decrease stability under acidic conditions.
  • Molecular Weight : 298.38 g/mol (similar to parent compound) .
b) [3-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid Hydrochloride
  • Structural Difference : Boc replaced with ethoxycarbonyl .
  • Impact : The ethoxy group is less bulky than tert-butoxy, enhancing water solubility but reducing protection efficiency. The hydrochloride salt improves crystallinity for formulation.
  • Molecular Weight : 251.71 g/mol .

Fluorinated Analogs

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid
  • Structural Difference : 3,3-Difluoro substitution on piperidine.
  • Impact : Fluorine atoms increase electronegativity and metabolic stability by resisting oxidative degradation. The difluoro group may enhance binding to hydrophobic pockets in targets like proteases or kinases.
  • Molecular Weight : 279.28 g/mol .

Stereochemical Variants

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid
  • Structural Difference : R-enantiomer of the parent compound.
  • Impact : Chirality at the 3-position can drastically alter pharmacodynamics. The R-configuration may exhibit different binding kinetics or off-target effects compared to the S-form, necessitating enantiomeric resolution during synthesis .

Linker Variations

{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid
  • Structural Difference: Methylene linker between cyclopropyl-amino group and piperidine.

Biological Activity

The compound [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS Number: 1822505-41-8) is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacological research due to its unique structural features and potential biological activities. Characterized by a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group, this compound serves as an important scaffold for drug development.

The molecular formula of this compound is C15H26N2O4C_{15}H_{26}N_{2}O_{4}, with a molecular weight of approximately 298.38 g/mol. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of the Amine Group : The amine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
  • Formation of the Piperidine Ring : The cyclopropyl group is introduced through nucleophilic substitution reactions.
  • Final Deprotection : The Boc group is removed to yield the active form of the compound.

These synthetic routes can be optimized for large-scale production, which is essential for further biological testing and application in drug development .

Mechanistic Insights

Research indicates that this compound exhibits significant potential in various biological contexts, particularly concerning its interaction with specific biological targets:

  • GSK-3β Inhibition : Preliminary studies suggest that compounds with similar structures exhibit GSK-3β inhibitory activity, which is crucial in regulating various cellular processes, including metabolism and cell differentiation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
[(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidStereoisomer of target compoundPotentially similar bioactivity but different pharmacokinetics
1-(Cyclopropylamino)pentan-2-oneLacks tert-butoxycarbonyl protectionKnown analgesic properties
4-(Cyclopropylamino)butanoic acidSimple chain structureExhibits neuroprotective effects

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of the tert-butoxycarbonyl group and the specific arrangement of functional groups in influencing pharmacological properties .

Case Studies

Several case studies have focused on the broader class of piperidine derivatives, highlighting their potential in treating various conditions:

  • Cancer Research : Piperidine derivatives have been investigated for their anticancer properties, showing selective cytotoxicity against different cancer cell lines. For example, compounds similar to this compound have been shown to inhibit growth in leukemia and breast cancer cells .
  • Neuroprotective Effects : Studies indicate that certain piperidine-based compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Q & A

Basic: What are the recommended methodologies for synthesizing [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid?

Answer:
Synthesis typically involves sequential functionalization of the piperidine and cyclopropane moieties. A common approach includes:

  • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using Boc anhydride (e.g., DCM, DMAP catalyst) to prevent side reactions .
  • Cyclopropane Amine Coupling: React the Boc-protected piperidine with a cyclopropane derivative (e.g., cyclopropylamine) via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .
  • Acetic Acid Linkage: Attach the acetic acid group to the piperidine nitrogen using alkylation or nucleophilic substitution, followed by purification via reverse-phase HPLC or column chromatography .
  • Validation: Confirm structural integrity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and identify impurities .
  • Spectroscopy: 1^1H NMR (DMSO-d6_6) to verify cyclopropane ring protons (δ 1.2–1.5 ppm) and Boc group tert-butyl protons (δ 1.4 ppm). 13^{13}C NMR confirms carbonyl groups (Boc: ~155 ppm; acetic acid: ~170 ppm) .
  • Mass Spectrometry: HRMS (ESI+) for molecular ion ([M+H]+^+) matching theoretical mass (±2 ppm error) .

Basic: What are the critical storage conditions to maintain stability?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent Boc group hydrolysis .
  • Solvent: Dissolve in anhydrous DMSO or DCM for long-term storage; avoid aqueous buffers to minimize degradation .
  • Monitoring: Perform periodic LC-MS analysis to detect decomposition (e.g., loss of Boc group or cyclopropane ring opening) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Answer:

  • Quantum Chemistry: Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for cyclopropane functionalization .
  • Machine Learning: Train models on existing reaction data (e.g., ICReDD’s Reaction Database) to predict optimal solvents/catalysts for piperidine-acetic acid coupling .
  • Validation: Cross-check computational predictions with small-scale experimental trials (e.g., 50 mg reactions) .

Advanced: How to design experiments for optimizing yield using statistical methods?

Answer:
Apply Design of Experiments (DoE) :

  • Variables: Test temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
  • Response Surface Methodology (RSM): Use a central composite design to model interactions and identify maxima (e.g., 75°C, 10 mol% EDC) .
  • Validation: Confirm optimized conditions with triplicate runs and ANOVA analysis (p < 0.05) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., cyclopropane vs. piperidine protons) .
  • Isotopic Labeling: Synthesize 13^{13}C-labeled Boc groups to track unexpected shifts caused by steric hindrance .
  • Collaborative Analysis: Share raw data with computational chemists to simulate spectra (e.g., ACD/Labs) and identify anomalies .

Advanced: What strategies enable selective functionalization of the piperidine ring?

Answer:

  • Protection/Deprotection: Temporarily mask the Boc group with TFA to direct reactions to the piperidine nitrogen .
  • Metal Catalysis: Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for arylations at the 4-position of piperidine .
  • Enzymatic Modification: Lipases (e.g., Candida antarctica) can enantioselectively modify the acetic acid moiety without disturbing the cyclopropane .

Advanced: How to assess the stability of the cyclopropane amino group under acidic/basic conditions?

Answer:

  • Stress Testing: Expose the compound to HCl (0.1 M) or NaOH (0.1 M) at 25°C and 50°C for 24 hours .
  • Kinetic Analysis: Monitor degradation via HPLC and calculate rate constants (k) using first-order models .
  • Mitigation: Add stabilizing agents (e.g., BHT) to scavenge free radicals in acidic conditions .

Advanced: How to design comparative studies with structural analogs (e.g., benzyl or phenyl derivatives)?

Answer:

  • Library Synthesis: Prepare analogs by replacing cyclopropane with benzyl (e.g., via reductive amination) or phenyl groups (e.g., Suzuki coupling) .
  • Biological Assays: Test analogs against target proteins (e.g., GPCRs) using SPR or fluorescence polarization to correlate structure-activity relationships .
  • Computational Docking: Use AutoDock Vina to predict binding affinities and guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.